![molecular formula C15H17BrClN3S B2468327 3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide CAS No. 2321332-57-2](/img/structure/B2468327.png)
3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide
Descripción general
Descripción
3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide, also known as CPTH6, is a thiazole derivative. It inhibits the lysine acetyltransferase activity of Gcn5 and pCAF but not p300 or CBP . It blocks the acetylation of H3/H4 histones and α-tubulin in several leukemia cell lines .
Synthesis Analysis
Hydrazones, such as CPTH6, are usually formed by the action of hydrazine on ketones or aldehydes . The synthesis of hydrazones involves the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents .Molecular Structure Analysis
The molecular formula of CPTH6 is C15H17BrClN3S. Hydrazones are a class of organic compounds with the structure R1R2C=N−NH2. They are related to ketones and aldehydes by the replacement of the oxygen =O with the = N−NH2 functional group .Chemical Reactions Analysis
Hydrazones are susceptible to hydrolysis . They can also condense with a second equivalent of a carbonyl to give azines . Hydrazones are intermediates in the Wolff–Kishner reduction .Physical And Chemical Properties Analysis
CPTH6 is soluble in DMF and DMSO . It has a molecular weight of 386.74.Aplicaciones Científicas De Investigación
Biological Activity Synthesis : The synthesis of thiazolyl hydrazones and their derivatives has been studied for their biological activities. Compounds like benzaldehyde [4-(4-bromophenyl)thiazol-2-yl]hydrazones have shown potential activity against Candida albicans, suggesting antimicrobial properties (Ramadan, 2010).
Antimicrobial Properties : Various 2-hydrazono-2(3H)-thiazole derivatives derived from similar compounds have demonstrated significant in vitro antimicrobial activity against bacteria such as Escherichia coli and fungal strains like Candida albicans (Ramadan, 2016).
Anticandidal and Anticancer Activity : Some thiazolyl hydrazone derivatives have been synthesized and evaluated for their anticandidal and anticancer activities. Certain compounds have shown effectiveness against Candida utilis and anticancer potential against MCF-7 cancer cells (Altıntop et al., 2014).
Synthesis and Spectral Studies : The design, synthesis, and spectral characterization of novel 2-thiazolyl hydrazones have been explored. These compounds have shown promising selective inhibitory activity against bacterial and fungal strains, indicating their potential use in antimicrobial therapies (Anbazhagan & Sankaran, 2015).
Antiviral Evaluations : Thiazolyl hydrazones have been used in reactions with hydrazine derivatives for antiviral evaluations. Their ability to form compounds with potential antiviral properties has been a subject of research (Sayed & Ali, 2007).
Antibacterial Activity : The reaction of N-(4-chlorophenyl)-β-alanine with different hydrazines has led to the formation of compounds exhibiting antibacterial activity. These findings suggest the potential of such compounds in developing new antibacterial agents (Anusevičius et al., 2014).
Mecanismo De Acción
Target of Action
The primary targets of this compound, also known as CPTH6, are the lysine acetyltransferase enzymes Gcn5 and pCAF . These enzymes play a crucial role in the acetylation of histones and α-tubulin, which is a key process in gene expression and cell cycle regulation .
Mode of Action
By blocking the acetylation of H3/H4 histones and α-tubulin, it interferes with the normal functioning of these proteins . This results in changes to the cell cycle and gene expression .
Biochemical Pathways
The inhibition of Gcn5 and pCAF disrupts the normal acetylation process, affecting various biochemical pathways. This includes the cell cycle, where CPTH6 causes an arrest in the G0/G1 phase . It also impairs autophagy, possibly by altering ATG7-mediated elongation of autophagosomal membranes .
Result of Action
The action of CPTH6 leads to a reduction in cell viability, primarily by arresting cell cycling in the G0/G1 phase and inducing apoptosis . It also impairs autophagy in a variety of tumor cell lines .
Direcciones Futuras
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-[(E)-(3-methylcyclopentylidene)amino]-1,3-thiazol-2-amine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3S.BrH/c1-10-2-7-13(8-10)18-19-15-17-14(9-20-15)11-3-5-12(16)6-4-11;/h3-6,9-10H,2,7-8H2,1H3,(H,17,19);1H/b18-13+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEQRZOKSCOLKS-PUBYZPQMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=NNC2=NC(=CS2)C3=CC=C(C=C3)Cl)C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC/C(=N\NC2=NC(=CS2)C3=CC=C(C=C3)Cl)/C1.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-[4-(4-chlorophenyl)-2-thiazolyl]hydrazone,cyclopentanone,hydrobromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



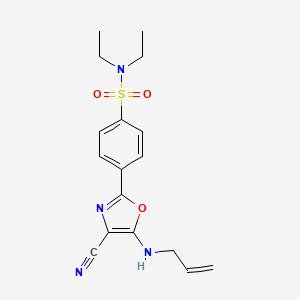
![N-(4-(tert-butyl)phenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2468245.png)


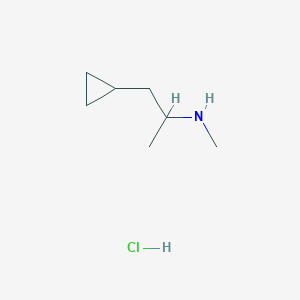
![((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1H-indol-2-yl)methanone](/img/structure/B2468254.png)
![Ethyl 5-(1-(thiophen-2-yl)cyclopentanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2468255.png)
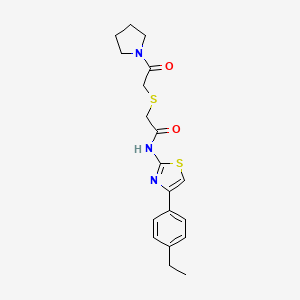
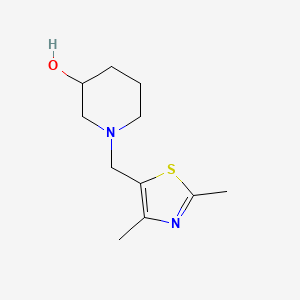



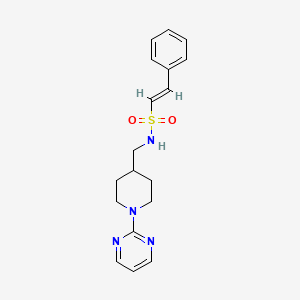
![5-[(7-Chloro-4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B2468267.png)